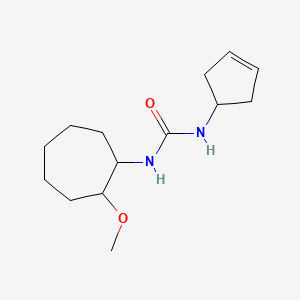
1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide, also known as EMPC or SR141716A, is a synthetic cannabinoid receptor antagonist. This compound has been widely used in scientific research to understand the role of the endocannabinoid system in various physiological processes.
Mecanismo De Acción
1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1) and blocks the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol. The CB1 receptor is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes such as pain, appetite, and memory. By blocking the CB1 receptor, 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide can modulate these processes and provide insights into the role of the endocannabinoid system in health and disease.
Biochemical and Physiological Effects
1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models, indicating its potential as an anti-obesity agent. 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide has also been shown to reduce pain and inflammation in animal models, suggesting its potential as an analgesic and anti-inflammatory agent. Additionally, 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide has several advantages for lab experiments. It is a selective and reversible antagonist of the CB1 receptor, which allows for precise modulation of the endocannabinoid system. 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide is also stable and can be easily synthesized in large quantities. However, 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer in vivo. Additionally, 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide has a short half-life, which can limit its duration of action.
Direcciones Futuras
There are several future directions for research on 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide. One area of interest is investigating the role of the endocannabinoid system in cancer and the potential of 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide as an anti-cancer agent. Another area of interest is investigating the effects of 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide on the gut-brain axis and its potential as a treatment for gastrointestinal disorders. Additionally, research on the pharmacokinetics and pharmacodynamics of 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide could lead to the development of improved formulations with longer duration of action and better bioavailability.
Conclusion
In conclusion, 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research to understand the role of the endocannabinoid system in various physiological processes. Its selective and reversible antagonism of the CB1 receptor provides a precise tool for modulating the endocannabinoid system. 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide has several advantages for lab experiments, but also has some limitations. Future research on 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide could lead to the development of new treatments for a range of diseases and disorders.
Métodos De Síntesis
1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-methylnaphthalene with ethyl 2-bromoacetate to form ethyl 2-(1-methylnaphthalen-2-yl)acetate. The resulting compound is then reacted with hydrazine hydrate to form 1-ethyl-2-(1-methylnaphthalen-2-yl)hydrazine. Finally, the hydrazine compound is reacted with 1H-pyrazole-4-carboxylic acid to form 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide has been widely used in scientific research to understand the role of the endocannabinoid system in various physiological processes. It has been used to investigate the effects of cannabinoid receptor antagonists on pain, appetite, memory, and addiction. 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide has also been used in studies investigating the role of the endocannabinoid system in cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-20-11-14(10-18-20)17(21)19-16-12(2)8-9-13-6-4-5-7-15(13)16/h4-11H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVVOSMHVVNELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=C(C=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)


![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)





![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)

![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone](/img/structure/B7630567.png)